1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea - 1448126-42-8

1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Catalog Number: EVT-3094281
CAS Number: 1448126-42-8
Molecular Formula: C23H27N5O3
Molecular Weight: 421.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate is a furo[2,3-d]pyrimidine derivative that has been studied for its crystal structure. []

Relevance: While this compound doesn't directly relate to the target compound, 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, it shares the presence of a pyrrolidin-1-yl substituent, indicating a potential interest in exploring compounds with this structural feature. []

Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate

Compound Description: Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate is a phthalazine derivative that has been studied for its crystal structure. []

Relevance: This compound shares the phthalazin-1-yl substructure with 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, highlighting the importance of this moiety in the research. []

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: (E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide has been investigated as a potential therapeutic agent for neurodegenerative diseases. It demonstrated an ability to suppress A beta decomposition and showed promise in the treatment of Alzheimer's disease. []

Relevance: Similar to the previous compound, this molecule also contains the phthalazin-1-yl core present in 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, signifying the relevance of this structure in different research areas. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. The biotransformation of AMG 487 is dependent on CYP3A and leads to the formation of two primary metabolites, a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). Notably, M2 exhibits inhibitory effects on CYP3A. []

Relevance: While structurally distinct from 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, the research on AMG 487 emphasizes the importance of exploring the pharmacokinetic properties and potential metabolic interactions of compounds containing similar structural motifs. []

(R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol)

Compound Description: (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol) is a first-in-class dual pharmacology multivalent muscarinic antagonist and β2 agonist. This compound exhibits a 24-hour duration of action in a guinea pig bronchoprotection model. It has high lung selectivity and low systemic exposure, making it suitable for inhalation devices. Batefenterol has shown promising results in clinical trials for the treatment of chronic obstructive pulmonary disease (COPD). []

Relevance: While not directly related in structure to 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, the development of batefenterol highlights the potential of designing multivalent ligands with combined pharmacological activities for treating complex diseases. []

6-Methyl-2- oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives

Compound Description: These novel Biginelli dihydropyrimidines were synthesized using a multi-step process. Starting with 4-fluoro nitrobenzene and piperidine, a scaffold of 3-oxo-N-(4-(piperidin-1-yl) phenyl) butanamide was formed. This scaffold was then reacted with urea and various aldehydes in the presence of p-toluene sulphonic acid as a catalyst. These compounds exhibited potential antimicrobial, antifungal, and antimalarial activities. []

Relevance: These derivatives are structurally related to 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea due to the presence of a urea group linked to a heterocyclic core, suggesting a common interest in exploring the pharmacological potential of this structural motif. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is an intermediate compound in the synthesis of the anticoagulant apixaban. Its x-ray powder diffraction data has been reported. []

Relevance: While this compound doesn't have a direct structural relationship to 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, it exemplifies the use of heterocyclic building blocks in the development of pharmaceutical agents. []

1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one

Compound Description: 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one, along with its mono- and disubstituted ethyl acetates, were synthesized and characterized for their potential biological activity. They exhibited varying degrees of cytotoxicity against different cancer cell lines. []

Relevance: This pyrido[3,4-d]pyridazine derivative shares a nitrogen-containing heterocyclic core with 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, suggesting a common interest in exploring the bioactivity of such frameworks. []

methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

Compound Description: This series of compounds was developed based on the N-chemoselective reaction of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate and subsequently coupled with amino acid ester hydrochloride. These reactions were studied using DFT(B3LYP)/6-311G level of theory. []

Relevance: While structurally different from 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, the study of these quinazolinone derivatives highlights the importance of exploring different chemoselective reactions and the use of theoretical calculations in medicinal chemistry. []

- [7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [, , ] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one Derivatives

Compound Description: These derivatives were synthesized through a series of reactions starting from a Biginelli dihydropyrimidine. The resulting compounds were characterized by spectral data and evaluated for their antioxidant activity. []

Relevance: These compounds, while structurally distinct from 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, are synthesized through a process that utilizes a Biginelli reaction, a common synthetic method for constructing dihydropyrimidine derivatives. This shared synthetic strategy highlights a potential connection in the design and synthesis of such compounds. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound was synthesized via a three-component reaction involving a tetrahydropyrimidine derivative, an aldehyde, and monochloroacetic acid. It was characterized using various spectroscopic techniques. []

Relevance: Similar to the previous compound, this molecule highlights the use of a three-component reaction in the synthesis of heterocyclic compounds. While the structure is different from 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, the shared synthetic strategy might indicate an interest in exploring this approach for developing related compounds. []

Ethyl/Methyl 4-(3-Aryl-1-\nPhenl-1H-Pyrazol-4-yl)-6-Methyl-2-oxo-1,2,3,4-\nTetrahydropyrimidine-5-Carboxylates

Compound Description: These derivatives were synthesized using a one-pot three-component condensation reaction under solvent-free conditions. The synthesis utilized a heterogeneous catalyst, contributing to the development of a green chemistry approach. []

Relevance: This research, while focusing on a different class of compounds compared to 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, highlights the growing interest in applying green chemistry principles to the synthesis of pharmaceutical agents and their intermediates. []

Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate

Compound Description: The crystal structure of this compound, which contains a benzothiazine and a triazole moiety, has been determined. []

Relevance: This compound, though structurally different from 1-(3-methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea, emphasizes the importance of structural characterization, particularly through X-ray crystallography, in understanding the properties and potential interactions of pharmaceutical compounds. []

Properties

CAS Number

1448126-42-8

Product Name

1-(3-Methoxyphenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

IUPAC Name

1-(3-methoxyphenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea

Molecular Formula

C23H27N5O3

Molecular Weight

421.501

InChI

InChI=1S/C23H27N5O3/c1-31-18-8-6-7-17(15-18)25-23(30)24-16-21-19-9-2-3-10-20(19)22(29)28(26-21)14-13-27-11-4-5-12-27/h2-3,6-10,15H,4-5,11-14,16H2,1H3,(H2,24,25,30)

InChI Key

KBDIQWMWIGLHSM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN(C(=O)C3=CC=CC=C32)CCN4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.